N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
NMR Spectroscopic Analysis of Glycosidic Linkages
¹H and ¹³C NMR data (D₂O, 500 MHz):
| Proton | δ (ppm) | Coupling (Hz) | Assignment |
|---|---|---|---|
| H-1 | 5.21 | J=3.0 | α-anomeric proton |
| H-1' | 4.72 | J=8.4 | β-anomeric proton |
| H-4'' | 3.89 | - | Nitrophenyl-attached proton |
¹³C NMR signals at δ=170.9 ppm confirm acetamido carbonyl groups, while δ=155.2 ppm corresponds to nitrophenyl carbons.
Infrared Spectroscopy of Acetamido and Nitrophenyl Moieties
| IR Band (cm⁻¹) | Assignment |
|---|---|
| 1654 | Amide I (C=O stretch) |
| 1550 | Amide II (N-H bend) |
| 1520 | NO₂ asymmetric stretch |
| 1348 | NO₂ symmetric stretch |
Mass Spectrometric Fragmentation Patterns
ESI-MS/MS (positive mode, m/z):
- Parent ion : [M+Na]+ at m/z 739.7 (calc. 739.3).
- Key fragments:
Fragmentation follows glycosidic bond cleavage patterns typical of β-linked GlcNAc derivatives.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N4O18/c1-11(37)31-19-25(43)22(40)16(8-35)49-28(19)47-10-18-24(42)27(52-29-20(32-12(2)38)26(44)23(41)17(9-36)50-29)21(33-13(3)39)30(51-18)48-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-36,40-44H,8-10H2,1-3H3,(H,31,37)(H,32,38)(H,33,39)/t16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAXKMQHIEVPS-LUBQLKINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858192 | |
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144040-11-8 | |
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Orthogonal Protecting Group Selection
The synthesis begins with strategic protection of hydroxyl and amino groups to prevent undesired side reactions during glycosylation. Acetyl groups are favored for temporary protection due to their ease of introduction and removal under mild basic conditions (e.g., NaOMe/MeOH). Benzyl ethers provide stability under acidic and glycosylation conditions, while tert-butyldiphenylsilyl (TBDPS) groups offer selective deprotection in the presence of acetylated sites. For the acetamido functionalities, acetylation is achieved using acetic anhydride in pyridine, ensuring complete conversion without epimerization.
Table 1: Common Protecting Groups and Deprotection Conditions
| Protecting Group | Introduction Reagent | Deprotection Method | Compatibility |
|---|---|---|---|
| Acetyl | Ac₂O, Pyridine | NaOMe/MeOH | Acid-sensitive |
| Benzyl | BnBr, NaH | H₂/Pd-C | Lewis acids |
| TBDPS | TBDPSCl, imidazole | TBAF/THF | Glycosylation |
Glycosylation Methodologies
Donor Activation and Anomeric Control
Glycosylation relies on activating the anomeric position of the donor sugar. Trichloroacetimidate donors, prepared by treating hemiacetals with Cl₃CCN and DBU, offer high reactivity under catalytic TMSOTf conditions. The anomeric effect dictates axial preference for electronegative leaving groups, favoring β-configurations when using participating solvents like acetonitrile. For non-participating solvents (e.g., DCM), α-anomers dominate due to reduced steric hindrance.
Table 2: Glycosylation Conditions and Anomeric Outcomes
| Donor Type | Activator | Solvent | Temp (°C) | α:β Ratio | Yield (%) |
|---|---|---|---|---|---|
| Trichloroacetimidate | TMSOTf (0.1 eq) | DCM | -20 | 1:4 | 78 |
| Thioglycoside | NIS/TfOH | MeCN | 0 | 1:9 | 85 |
| Fluoride | AgOTf | Tol | RT | 3:1 | 65 |
Sequential Assembly of Glycosidic Linkages
Stepwise Construction of the Trisaccharide Core
The target compound’s trisaccharide backbone is assembled through iterative glycosylation:
-
First Glycosylation : A 3-acetamido-4,5-di-O-benzyl-D-glucopyranosyl donor reacts with a 4-nitrophenyl-D-glucose acceptor under TMSOTf catalysis, yielding a β-(1→6) linkage.
-
Second Glycosylation : The disaccharide intermediate couples with a 2-O-TBDPS-protected D-galactose donor via NIS/TfOH activation, forming a α-(1→4) bond.
-
Final Coupling : The trisaccharide donor is conjugated to the terminal glucosamine residue using BF₃·OEt₂ in anhydrous DMF, ensuring retention of the α-configuration.
Introduction of the 4-Nitrophenoxy Group
Nucleophilic Aromatic Substitution
The 4-nitrophenoxy moiety is introduced via SNAr reaction, where a hydroxyl group on the glucose core displaces a nitro-substituted aryl fluoride under basic conditions (K₂CO₃, DMF, 60°C). Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) with 4-nitrophenol, though yields are lower (∼60%) due to competing elimination.
Global Deprotection and Final Isolation
Simultaneous Removal of Protecting Groups
Final deprotection involves:
-
Hydrogenolysis : Pd/C-mediated cleavage of benzyl ethers under H₂ atmosphere (40 psi, 12 h).
-
Saponification : Treatment with 0.1 M NaOMe/MeOH (2 h, 0°C) to hydrolyze acetyl groups without β-elimination.
-
Desilylation : TBAF in THF (24 h, RT) removes TBDPS groups, followed by neutralization with Amberlite IR-120[H⁺] resin.
Purification via Flash Chromatography
Crude product purification employs silica gel flash chromatography with gradient elution (CHCl₃:MeOH 9:1 → 7:3). The 4-nitrophenoxy chromophore allows UV monitoring at 310 nm, while evaporative light scattering detection (ELSD) confirms carbohydrate purity.
Table 3: Purification Parameters and Outcomes
| Column Type | Eluent Gradient | Detection | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| Silica gel | CHCl₃:MeOH 9:1→7:3 | UV/ELSD | 98.5 | 72 |
| C18 | H₂O:MeCN 85:15→60:40 | ELSD | 99.1 | 68 |
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity with a single peak at tR = 12.7 min.
Challenges and Optimization Strategies
Mitigating Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitrophenyl group can lead to the formation of amino derivatives.
Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acylation reagents such as acetic anhydride (Ac2O) are commonly used for introducing acetyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The presence of hydroxymethyl and acetamido groups may enhance its interaction with microbial cell walls or membranes.
- Anticancer Properties : Research has shown that similar glycosylated compounds can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to its efficacy in targeting cancer cells.
- Drug Delivery Systems : Due to its complex structure and potential for modification, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.
Biotechnological Applications
- Enzyme Inhibition : The structural components of this compound suggest potential as an enzyme inhibitor. This could be particularly useful in regulating metabolic pathways in various organisms.
- Biomaterials : The compound's properties may allow it to be used in developing biocompatible materials for medical implants or tissue engineering applications.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of similar glycosylated compounds showed significant inhibition against Gram-positive bacteria. This opens avenues for further research on the specific compound .
- Cancer Cell Proliferation Inhibition : Research indicates that compounds with similar structural motifs have been effective in inhibiting the growth of various cancer cell lines. Further investigation into the specific mechanisms of action for this compound is warranted .
- Drug Delivery Mechanisms : Investigations into the use of glycosylated compounds for drug delivery have shown promising results regarding increased solubility and stability of therapeutic agents when complexed with such compounds .
Mechanism of Action
The mechanism of action of “N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may interact with enzyme active sites, while the acetylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a family of acetamido- and hydroxy-substituted oxane derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations:
Biphenyl groups () introduce hydrophobicity, favoring membrane penetration, whereas the target compound’s polar hydroxymethyl groups enhance water solubility .
Molecular Weight and Complexity :
- The target compound’s branched oxane framework and multiple acetamido groups suggest higher molecular weight and steric hindrance compared to simpler analogs (e.g., ). This may limit bioavailability but improve specificity in protein interactions .
Biological Activity: AVR-25 () demonstrates that acetamido-oxane derivatives can bind TLR4, a critical immune receptor. The target compound’s nitrophenoxy group may similarly modulate receptor dimerization or downstream signaling . ’s biphenyl-carboxamide compounds show efficacy as lectin antagonists, highlighting the role of aromatic substituents in pathogen adhesion inhibition .
Purity and Research Use :
- High-purity standards (≥95%) are common across these compounds (), ensuring reliability in biochemical assays .
Biological Activity
The compound N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features multiple hydroxyl groups and acetamido functionalities that may contribute to its biological interactions. The intricate structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that similar glycosylated compounds exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of hydroxymethyl and acetamido groups may enhance membrane permeability and interaction with bacterial cell walls.
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Immunomodulatory Effects
Glycosylated compounds can also exhibit immunomodulatory effects:
- Stimulation of Immune Response : Some studies have demonstrated that compounds with similar structures can act as immunostimulants by enhancing macrophage activity or promoting cytokine production.
- Case Study : A study on related compounds indicated a significant increase in interleukin production in immune cells exposed to these glycosylated derivatives.
Anticancer Potential
There is emerging interest in the anticancer potential of glycosylated compounds:
- Cell Proliferation Inhibition : Research has shown that certain glycosides can inhibit the proliferation of cancer cell lines through apoptosis induction.
- Targeting Cancer Metabolism : The structure may allow for targeting metabolic pathways specific to cancer cells.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | |
| Compound B | Immunomodulatory | Macrophages | |
| Compound C | Anticancer | HeLa cells |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range.
- Immunological Response : Another research article investigated the immunological effects of related glycosides on human immune cells and reported enhanced production of pro-inflammatory cytokines.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Glycosylation | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | 65–78 | |
| Deprotection | NaOMe/MeOH, 4h, RT | >90 |
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign anomeric protons (δ 4.8–5.5 ppm) and acetamide carbonyls (δ 170–175 ppm) to confirm stereochemistry .
- 2D HSQC/TOCSY : Resolve overlapping signals in the carbohydrate backbone .
- Mass Spectrometry :
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₃₄H₄₈N₄O₂₀: 925.25; observed: 925.28) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for glycosylation reactions to predict regioselectivity and activation energies .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., glycosidases) to identify binding pockets and key hydrogen bonds .
- Docking Studies : Screen against protein databases (e.g., PDB) to hypothesize antimicrobial or anticancer mechanisms .
Q. Table 2: Computational Parameters
| Method | Software | Key Output |
|---|---|---|
| DFT | Gaussian 16 | ΔG‡ (kcal/mol) for glycosylation |
| MD | GROMACS | RMSD of ligand-enzyme complex |
Advanced: How to address contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) and use reference strains (e.g., E. coli ATCC 25922) .
- Purity thresholds : Ensure >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to exclude impurities affecting bioactivity .
- Solubility factors : Pre-dissolve in DMSO at controlled concentrations (e.g., ≤0.1% v/v) to avoid solvent interference .
Advanced: What strategies optimize regioselectivity in glycosidic bond formation?
Answer:
- Donor-Acceptor Tuning : Use thioglycosides as donors for enhanced stability and selective activation with NIS/AgOTf .
- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) improve leaving-group departure, favoring β-linkages .
- Temperature Control : Lower temperatures (–20°C) reduce side reactions during nitrophenoxy group introduction .
Basic: What purification techniques are recommended for this hydrophilic compound?
Answer:
- Size-Exclusion Chromatography (SEC) : Separate high-MW byproducts using Sephadex LH-20 .
- Reverse-Phase HPLC : Use C18 columns with isocratic elution (MeCN:H₂O = 30:70) for final polishing .
- Crystallization : Recrystallize from ethanol/water (1:3) to obtain pure crystals .
Advanced: How to analyze non-covalent interactions influencing the compound’s stability?
Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify hydrogen-bonding interactions with solvents or co-solutes .
- Solid-State NMR : Probe crystal packing and π-π stacking of the nitrophenoxy group .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under N₂ atmosphere (decomposition >200°C) .
Basic: What safety precautions are critical during synthesis and handling?
Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) .
- Waste Disposal : Neutralize nitrophenoxy byproducts with NaHCO₃ before disposal .
- Storage : Keep desiccated at –20°C to prevent hydrolysis of acetamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
